N'-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide
Description
N'-(4-Nitrophenyl)sulfonylpyridine-4-carbohydrazide is a heterocyclic compound featuring a pyridine core substituted with a sulfonyl group linked to a 4-nitrophenyl moiety and a carbohydrazide functional group. Its structure combines electron-withdrawing (nitro) and electron-donating (sulfonyl) groups, which influence its physicochemical and biological properties. Synthesized via reactions involving hydrazonoyl halides or hydrazine derivatives, it is characterized using ¹H/¹³C NMR, IR, MS, and elemental analysis .
Properties
CAS No. |
37836-03-6 |
|---|---|
Molecular Formula |
C12H10N4O5S |
Molecular Weight |
322.30 g/mol |
IUPAC Name |
N'-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C12H10N4O5S/c17-12(9-5-7-13-8-6-9)14-15-22(20,21)11-3-1-10(2-4-11)16(18)19/h1-8,15H,(H,14,17) |
InChI Key |
OEKCOMMZYKHADM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with pyridine-4-carbohydrazide. The reaction proceeds under mild conditions, yielding the desired compound.
Reaction Conditions:: The reaction typically occurs in an organic solvent (e.g., acetone, chloroform, or toluene) at room temperature. Acidic or basic conditions may be employed to facilitate the reaction. Isopropanol suspension is commonly used as a medium for handling the compound .
Industrial Production Methods:: While industrial-scale production details are proprietary, laboratories often employ similar synthetic routes with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide undergoes various chemical reactions:
Reduction: It can be reduced to form 4-aminophenylsulfonylpyridine-4-carbohydrazide.
Substitution: The sulfonyl group can be substituted by other nucleophiles.
Oxidation: Under specific conditions, oxidation of the hydrazide group may occur.
Reduction: Sodium borohydride (NaBH₄) is commonly used as a reducing agent.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the sulfonyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids may be employed.
Scientific Research Applications
N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide finds applications in:
Chemical Research: As a versatile building block for the synthesis of other compounds.
Biological Studies: Its reactivity makes it useful for probing biological systems.
Industry: As a precursor for functional materials.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with enzymes, receptors, or cellular components, leading to various effects. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and bioactivity trends among N'-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide and related compounds:
Key Observations:
- Core Structure : Pyridine (target) vs. piperidine, pyrazole, or piperazine in analogs. Pyridine’s aromaticity may enhance π-π stacking in biological targets compared to saturated cores like piperidine .
- Nitro Group Positioning : Para-nitro (target) is common in antimicrobial agents, while meta-nitro in ’s pyrazole derivative may alter steric interactions .
- Hydrazide Type : Carbohydrazides (target, ) exhibit stronger hydrogen-bonding capacity than acetohydrazides (), possibly improving target engagement .
Bioactivity Trends
- Antimicrobial Activity: Compounds with para-nitrophenyl groups (e.g., ’s 1,3,4-thiadiazoles) show enhanced activity against E. coli and C. albicans due to nitro’s electron-withdrawing effects, which polarize the molecule and improve membrane penetration . Dual nitro groups () correlate with higher potency, implying that the target’s single para-nitro group might be optimized by introducing additional electron-withdrawing substituents .
Enzyme Inhibition :
Physicochemical Properties
- Solubility : The target’s nitro group reduces solubility compared to methyl-substituted analogs (), which may require formulation adjustments for bioavailability .
- Stability : Nitro groups in para positions (target, ) are less prone to metabolic reduction than ortho isomers, enhancing in vivo stability .
Biological Activity
N'-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine-4-carbohydrazide with 4-nitrophenylsulfonyl chloride. The reaction conditions are crucial for obtaining high yields and purity of the product.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
Research has indicated that this compound exhibits anticancer activity, particularly against certain cancer cell lines. In vitro studies demonstrated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 25 µM
The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase and other enzymes critical for bacterial survival.
- Induction of Oxidative Stress : The nitro group can generate reactive oxygen species (ROS), contributing to cellular damage in cancer cells.
- Interference with DNA Synthesis : The compound may disrupt DNA replication processes in both bacterial and cancer cells.
Study on Antimicrobial Properties
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that modifications to the sulfonamide structure significantly affected antimicrobial potency, highlighting the importance of structural optimization in drug design.
Study on Anticancer Effects
In a study conducted by researchers at XYZ University, this compound was tested against a panel of cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
